diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro[3,4-f][2]benzofuran-5-ylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate involves multiple steps. One common method starts with the preparation of diethyl hydroxymethyl nitromalonate, which is then reacted with ammonia in ethanol at low temperatures (5-10°C) to form an intermediate. This intermediate is further processed through recrystallization and hydrogenation steps to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Diethyl aminomalonate hydrochloride
- Sodium 1,3-diethoxy-1,3-dioxopropan-2-ide
- 1,1-Diethoxy-3-methyl-2-butene
Uniqueness
Diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate is unique due to its complex structure, which includes multiple functional groups and fused ring systems.
Properties
IUPAC Name |
diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro[3,4-f][2]benzofuran-5-ylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O12/c1-5-31-21(27)15(22(28)32-6-2)17-11-9-14-12(10-13(11)19(25)35-17)18(36-20(14)26)16(23(29)33-7-3)24(30)34-8-4/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQFFBVTDLZZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC3=C(C=C2C(=O)O1)C(=C(C(=O)OCC)C(=O)OCC)OC3=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.